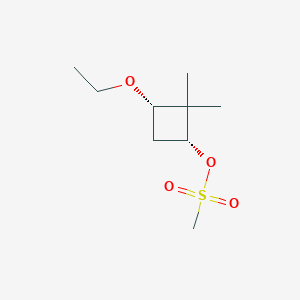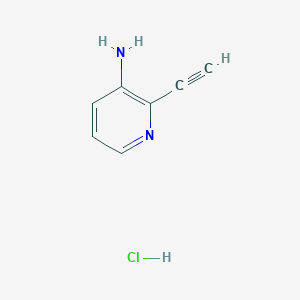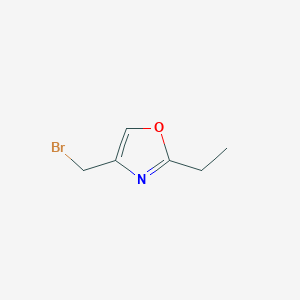
(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclobutyl ring substituted with ethoxy and methanesulfonate groups, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 2,2-dimethylcyclobutanone with ethyl alcohol in the presence of an acid catalyst to form the ethoxy derivative. This intermediate is then treated with methanesulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction parameters and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The cyclobutyl ring can be reduced under hydrogenation conditions to form cyclobutane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Substitution: Formation of substituted cyclobutyl derivatives.
Oxidation: Formation of ethoxy-substituted aldehydes or acids.
Reduction: Formation of reduced cyclobutane derivatives.
Applications De Recherche Scientifique
(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3S)-3-methoxy-2,2-dimethylcyclobutyl methanesulfonate
- (1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl tosylate
- (1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl triflate
Uniqueness
(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature also makes it valuable in asymmetric synthesis, providing access to enantiomerically pure compounds .
Propriétés
Formule moléculaire |
C9H18O4S |
|---|---|
Poids moléculaire |
222.30 g/mol |
Nom IUPAC |
[(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl] methanesulfonate |
InChI |
InChI=1S/C9H18O4S/c1-5-12-7-6-8(9(7,2)3)13-14(4,10)11/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1 |
Clé InChI |
JRIUFCPYBHRCSR-JGVFFNPUSA-N |
SMILES isomérique |
CCO[C@H]1C[C@H](C1(C)C)OS(=O)(=O)C |
SMILES canonique |
CCOC1CC(C1(C)C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate](/img/structure/B13647483.png)








![[4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13647533.png)

![methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13647554.png)
